
n-Butyl-2-oxo-butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-2-oxo-butanoate, also known as n-butyl butyrate, is an ester of butyric acid, and is an important intermediate in the synthesis of various organic compounds. It is a colorless, oily liquid with a sweet, fruity odor, and is widely used in food and pharmaceutical formulations. N-Butyl-2-oxo-butanoate is also used in the production of various polymers, and as a solvent in coatings, adhesives, and lubricants.
Wissenschaftliche Forschungsanwendungen
N-Butyl-2-oxo-butanoate has been widely studied for its potential applications in scientific research. It has been used as an inhibitor of fatty acid oxidation in the study of mitochondrial respiration, as well as in the study of the effects of butyrate on the expression of genes involved in cell signaling and metabolism. N-Butyl-2-oxo-butanoate has also been used as a substrate in the study of the metabolism of fatty acids, and to study the effects of butyrate on the expression of genes involved in cell signaling and metabolism.
Wirkmechanismus
N-Butyl-2-oxo-butanoate is believed to act as an inhibitor of fatty acid oxidation by blocking the action of carnitine palmitoyltransferase, an enzyme involved in the transport of fatty acids into the mitochondria. It is also believed to act as an agonist of G-protein-coupled receptors, which may be involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-Butyl-2-oxo-butanoate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the oxidation of fatty acids, and to modulate the expression of genes involved in cell signaling and metabolism. It has also been shown to have anti-inflammatory and anti-bacterial properties, and to modulate the activity of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
N-Butyl-2-oxo-butanoate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available in a variety of forms. It is also relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, and is not stable in the presence of strong acids or bases.
Zukünftige Richtungen
The potential applications of n-Butyl-2-oxo-butanoate are numerous, and there are numerous areas in which further research is needed. These include further studies into its biochemical and physiological effects, as well as its potential applications in the development of new pharmaceuticals and other compounds. Additionally, further research is needed into the mechanism of action of n-Butyl-2-oxo-butanoate, as well as its potential use as a substrate in the study of the metabolism of fatty acids.
Synthesemethoden
N-Butyl-2-oxo-butanoate can be synthesized via esterification of butyric acid with an alcohol, such as n-butanol, in the presence of an acid catalyst. The reaction is typically carried out at temperatures between 50 and 80°C, and the desired product is obtained in high yields.
Eigenschaften
IUPAC Name |
butyl 2-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-5-6-11-8(10)7(9)4-2/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHZQMBYSQUZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 2-oxobutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

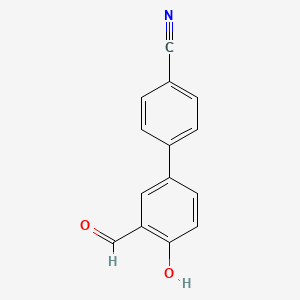
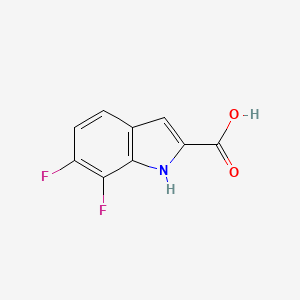
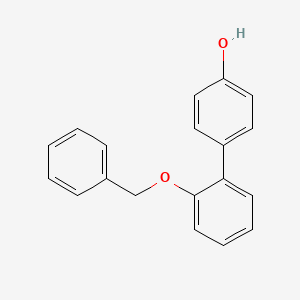
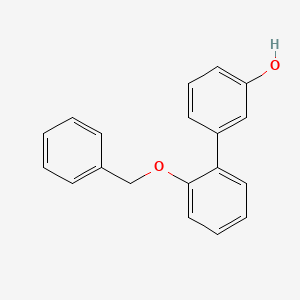


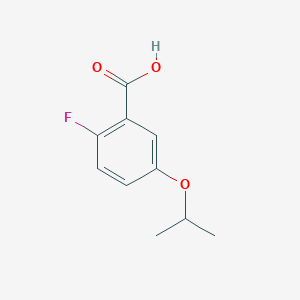
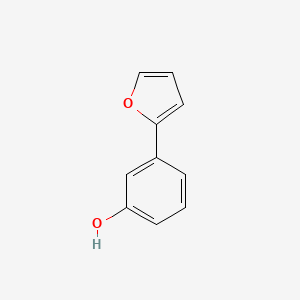
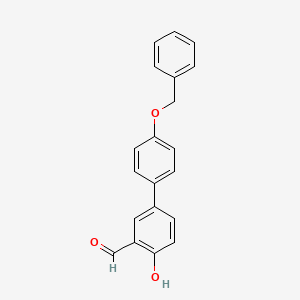
![5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6326643.png)


![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6326662.png)
